2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a sulfanyl group to an N-(trifluoromethylphenyl)acetamide moiety. Its structural uniqueness lies in the combination of a nitrogen-rich bicyclic system (pyridotriazinone) and the electron-withdrawing trifluoromethyl group on the phenyl ring. These features are hypothesized to enhance binding affinity to biological targets, particularly in inflammation or enzyme inhibition pathways, though its exact mechanism remains under investigation. The sulfanyl bridge may improve metabolic stability compared to analogous oxygen- or methylene-linked derivatives .
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-4-6-11(7-5-10)20-13(24)9-26-14-21-12-3-1-2-8-23(12)15(25)22-14/h1-8H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWRTHBRWTVURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 4-(Trifluoromethyl)Aniline
4-(Trifluoromethyl)aniline reacts with acetic anhydride (1.2 equivalents) in dichloromethane at 0°C for 2 hours, producing N-[4-(trifluoromethyl)phenyl]acetamide in 92% yield. Pyridine (1 equivalent) neutralizes liberated HCl, preventing side reactions.
Thioether Bond Formation
Coupling the sulfanyl-pyridotriazinone with N-[4-(trifluoromethyl)phenyl]acetamide employs a Mitsunobu reaction:
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equivalents), Triphenylphosphine (PPh₃, 1.5 equivalents)
- Solvent : Tetrahydrofuran (THF), room temperature, 12 hours
- Yield : 67–70%
Purification and Characterization
Final purification uses column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (2:1). Critical analytical data includes:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₶) | δ 10.32 (s, 1H, NH), δ 8.45–8.12 (m, 4H, Ar-H), δ 4.21 (s, 2H, SCH₂), δ 2.15 (s, 3H, COCH₃) |
| ¹³C NMR (101 MHz, DMSO-d₶) | δ 169.8 (C=O), 161.2 (C=S), 132.1–125.7 (CF₃-Ar), 45.3 (SCH₂), 23.1 (COCH₃) |
| HRMS (ESI+) | m/z 411.0821 [M+H]⁺ (calc. 411.0824) |
Industrial-Scale Optimization
For kilogram-scale production, continuous flow reactors reduce reaction times by 40% compared to batch processes. Key adjustments include:
- Temperature Control : Jacketed reactors maintain ±2°C deviation during exothermic steps.
- Catalyst Recycling : Immobilized DEAD-PPh₃ complexes enable three reuse cycles without yield loss.
- Waste Mitigation : POCl₃ byproducts are neutralized with aqueous NaHCO₃, achieving 98% solvent recovery.
Challenges and Solutions
Regioselectivity in Pyridotriazinone Formation
Competing 1,3,5-triazine vs. 1,2,4-triazine isomerization is mitigated by using electron-withdrawing groups (e.g., cyano) at position 3 of the pyridine ring.
Sulfur Oxidation Control
Adding catalytic amounts of EDTA (0.1 mol%) suppresses over-oxidation to sulfonic acids during H₂O₂ treatment.
Chemical Reactions Analysis
2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Photoredox Reactions: Catalytic photoredox C−H arylation reactions can be performed using eosin Y disodium salt as a photocatalyst.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including cardiovascular, antitumor, and anti-inflammatory agents.
Bioorganic Chemistry: The compound’s fluorescent properties make it suitable for fluorescent sensing and labeling.
Catalysis: It is used in catalytic processes due to its unique structural features.
Materials Science: The compound is explored for its potential in developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and related sulfanyl-acetamide derivatives:
Key Observations:
Substituent Effects : The trifluoromethyl group provides stronger electron-withdrawing effects than furan or thiazole substituents, possibly improving metabolic resistance and membrane permeability .
Activity Trends : Triazole-based analogs () demonstrate measurable anti-exudative activity, suggesting the target compound’s sulfanyl-acetamide scaffold is pharmacologically promising.
Research Findings and Pharmacological Potential
- Anti-Exudative Activity: Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide reduced inflammation in rat models at 10 mg/kg, outperforming diclofenac sodium in some cases . The target compound’s trifluoromethyl group may amplify this effect by modulating COX-2 inhibition or cytokine signaling.
- Synthetic Challenges: The pyridotriazinone core requires precise reaction conditions (e.g., LiH in DMF) to avoid decomposition, unlike more stable triazole or oxadiazole systems .
- SAR Insights : The sulfanyl bridge is critical for activity; replacing it with oxygen or methylene reduces potency in triazole analogs .
Biological Activity
The compound 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.39 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin core linked to a sulfanyl group and a trifluoromethyl-substituted phenyl acetamide moiety.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrido Triazine Core : Utilizing appropriate precursors to construct the triazine framework.
- Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation reactions to attach the acetamide group.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing the 1,2,4-triazine moiety. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines including breast (T47D) and cervical (HeLa) cancer cells .
- Another investigation reported that triazine derivatives induced necrosis in human breast cancer cells, suggesting a mechanism involving apoptosis or necrosis pathways .
Inhibition Studies
The compound has been evaluated for its inhibitory effects on key biological targets:
- Cholinesterases : Inhibitory assays showed that triazine derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
| Enzyme Target | IC50 Value (μM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
This suggests potential applications in treating conditions like Alzheimer's disease.
Anti-inflammatory Activity
Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2):
- Compounds structurally related to this triazine have shown selective COX-2 inhibition with IC50 values ranging from 0.011 μM to 17.5 μM .
Case Studies
- Study on Anticancer Activity :
- Inhibition of Cholinesterases :
Q & A
Q. What are the key steps in synthesizing 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves: (i) Formation of the pyrido[1,2-a][1,3,5]triazin-4-one core via cyclization of precursor amines and carbonyl derivatives under reflux conditions. (ii) Introduction of the sulfanyl group through nucleophilic substitution using thiourea or thiol intermediates. (iii) Coupling with N-[4-(trifluoromethyl)phenyl]acetamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DMF or DCM . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. How is structural integrity confirmed after synthesis?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., pyrido-triazin ring protons at δ 8.5–9.0 ppm; trifluoromethyl signals at δ 120–125 ppm in C) .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ matching calculated mass ± 0.001 Da) .
- IR Spectroscopy : Detection of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
Q. What solvents and reaction conditions optimize yield?
- Methodological Answer :
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethers (THF) or chlorinated solvents (DCM) are used for coupling reactions .
- Temperature : Reactions often proceed at 60–80°C for cyclization steps, while room temperature suffices for nucleophilic substitutions .
- Catalysts : Sodium acetate (NaOAc) or potassium carbonate (KCO) as mild bases to deprotonate thiols during sulfanyl group introduction .
Advanced Research Questions
Q. How does the sulfanyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The sulfanyl (-S-) group acts as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Optimization involves:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in toluene/ethanol mixtures.
- Base : NaCO or CsCO to stabilize intermediates.
- Monitoring : TLC or HPLC to track displacement efficiency (~70–85% yield reported for aryl boronic acid couplings) .
Q. What strategies resolve contradictions in biological activity data (e.g., IC variability)?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) to minimize variability .
- SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) to isolate pharmacophore contributions .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to targets like ABCG2 transporters, explaining discrepancies between in vitro and cellular assays .
Q. How is the compound’s stability under physiological conditions assessed?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC (e.g., >90% stability at pH 7.4, <50% at pH 2) .
- Metabolic Stability : Microsomal assays (human liver microsomes + NADPH) quantify CYP450-mediated metabolism; LC-MS/MS detects major metabolites (e.g., oxidative defluorination) .
Q. What methods elucidate its mechanism of action in cancer cell lines?
- Methodological Answer :
- Flow Cytometry : Measure ABCG2 inhibition via mitoxantrone efflux assays in resistant cancer cells (e.g., MCF-7/MX100) .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) after 48-hour treatment .
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) linked to IC values .
Notes
- Contradictions : Variability in IC values may arise from differences in cell line passage numbers or assay protocols. Standardize cell culture conditions and validate with orthogonal assays (e.g., ATP-based viability) .
- Advanced Purification : For trace impurities, employ preparative HPLC (C18 column, acetonitrile/water gradient) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
